molecular formula C22H14ClNO2 B14000868 (4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone CAS No. 7467-85-8

(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone

Cat. No.: B14000868
CAS No.: 7467-85-8
M. Wt: 359.8 g/mol
InChI Key: MQEVCGJFVFAQNO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is a chemical compound with the molecular formula C22H14ClNO2 It is known for its complex structure, which includes a chlorophenyl group, a diphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-diphenyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The oxazole ring may play a crucial role in binding to these targets, while the chlorophenyl and diphenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

7467-85-8

Molecular Formula

C22H14ClNO2

Molecular Weight

359.8 g/mol

IUPAC Name

(4-chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C22H14ClNO2/c23-18-13-11-17(12-14-18)21(25)22-19(15-7-3-1-4-8-15)20(24-26-22)16-9-5-2-6-10-16/h1-14H

InChI Key

MQEVCGJFVFAQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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